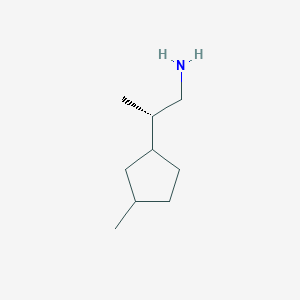

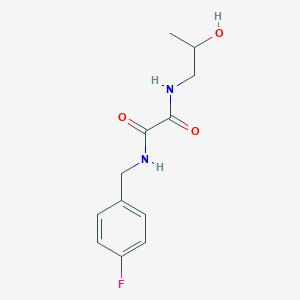

![molecular formula C8H8BrN3 B2401705 (8-Bromoimidazo[1,2-a]pyridin-2-yl)methanamine CAS No. 1216313-40-4](/img/structure/B2401705.png)

(8-Bromoimidazo[1,2-a]pyridin-2-yl)methanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(8-Bromoimidazo[1,2-a]pyridin-2-yl)methanamine” is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines are a novel class of pharmaceutical compounds that exhibit a broad range of biological activities .

Synthesis Analysis

The compound can be synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine .Molecular Structure Analysis

The molecular structure of “(8-Bromoimidazo[1,2-a]pyridin-2-yl)methanamine” includes an imidazo[1,2-a]pyridine core, which is an imidazole ring fused with a pyridine moiety .Chemical Reactions Analysis

In the synthesis process, N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP. The reaction conditions were mild and metal-free . 3-Bromoimidazopyridines were obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP was added .Applications De Recherche Scientifique

Synthesis and Characterization

Synthesis and Characterization of Derivatives : Research demonstrates the synthesis and characterization of N-(3-(8-bromoimidazo[1, 2a]pyridin-2-yl)-4-fluorophenyl)benzamide derivatives, showcasing the versatility of (8-Bromoimidazo[1,2-a]pyridin-2-yl)methanamine in forming new compounds characterized by various analytical techniques (Achugatla, Ghashang, & Guhanathan, 2017).

Formation of Imidazo[1,2-c]pyrimidine Derivatives : The compound serves as a precursor in the synthesis of imidazo[1,2-c]pyrimidine derivatives, indicating its role in the formation of complex heterocyclic structures (Rogul'chenko, Mazur, & Kochergin, 1975).

Synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines : This research highlights the synthesis of N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridine, emphasizing the compound's role in diverse chemical reactions (Liu et al., 2019).

Photocatalytic Bromination : A study explores the photocatalytic bromination of 2-arylimidazo[1,2-a]pyridines using CBr4 as a bromine source, showcasing the compound's utility in photocatalytic processes (Lee, Jung, & Kim, 2020).

Applications in Pharmaceutical Research

Potential Anticonvulsant Agents : Schiff bases of 3-aminomethyl pyridine, related to the compound , have been synthesized and evaluated for anticonvulsant activity, suggesting potential pharmaceutical applications (Pandey & Srivastava, 2011).

Synthesis and Antimicrobial Screening : Novel series of mannich bases and imidazo-[1,2-a]pyridine derivatives have been synthesized and screened for antimicrobial activity, highlighting the compound's relevance in developing new bioactive molecules (Desai et al., 2012).

Catalytic and Chemical Reactions

Pd(II) complexes with ONN pincer ligand : The compound has been used in the synthesis of ONN tridentate Schiff base ligand, which further forms complexes with palladium and demonstrates catalytic activity, especially in Suzuki-Miyaura reactions (Shukla et al., 2021).

Synthesis of 3-Aminoimidazo[1,2-a]pyridines : The compound has been involved in the synthesis of 3-Aminoimidazo[1,2- a ]pyridines in the presence of an ionic liquid, indicating its utility in green chemistry and novel synthesis methods (Shaabani, Soleimani, & Maleki, 2006).

Safety And Hazards

The safety data sheet for a similar compound, 8-Bromoimidazo[1,2-a]pyridine, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Orientations Futures

Imidazo[1,2-a]pyridines have received great attention in recent years due to their varied medicinal applications . They serve as pharmacophores for many molecules with significant biological and therapeutic value . Therefore, developing convenient synthetic methods for these structures is very meaningful . Future research could focus on exploring new methods for constructing amides directly by C–C bond cleavage .

Propriétés

IUPAC Name |

(8-bromoimidazo[1,2-a]pyridin-2-yl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrN3/c9-7-2-1-3-12-5-6(4-10)11-8(7)12/h1-3,5H,4,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVDPUUYUEOVWAV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=C(N=C2C(=C1)Br)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(8-Bromoimidazo[1,2-a]pyridin-2-yl)methanamine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-methoxybenzamide](/img/structure/B2401631.png)

![3-(4-chlorophenyl)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2401632.png)

![3-[[1-(3,4-Dimethoxybenzoyl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2401635.png)

![N-[2-(4-fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-4-yl]but-2-ynamide](/img/structure/B2401637.png)

![4-(4-Fluorophenoxy)-2-(methylsulfanyl)[1]benzothieno[3,2-d]pyrimidine](/img/structure/B2401638.png)

![tert-Butyl ((2-azabicyclo[2.2.2]octan-1-yl)methyl)carbamate hydrochloride](/img/structure/B2401641.png)

![(3-Cyano-4-fluorophenyl)-[(3-fluoro-4-nitrophenyl)methyl]cyanamide](/img/structure/B2401643.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-3-nitrobenzamide](/img/structure/B2401644.png)

![2-Naphthyl 2-[4-chloro(methylsulfonyl)anilino]acetate](/img/structure/B2401645.png)